Home > Products > Screening Compounds P46914 > Dehydro Oxymetazoline Hydrochloride
Dehydro Oxymetazoline Hydrochloride - 205035-03-6

Dehydro Oxymetazoline Hydrochloride

Catalog Number: EVT-1463528
CAS Number: 205035-03-6
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.823
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Oxymetazoline Hydrochloride

    Compound Description: Oxymetazoline hydrochloride is a sympathomimetic amine that acts as an alpha-adrenergic agonist. It is commonly used as a topical decongestant in nasal sprays and eye drops. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Naphazoline Hydrochloride

    Compound Description: Naphazoline hydrochloride is a sympathomimetic amine with alpha-adrenergic agonist activity. Similar to oxymetazoline hydrochloride, it is used as a topical decongestant in nasal and ophthalmic formulations. [, ]

Xylometazoline Hydrochloride

    Flunisolide

      Compound Description: Flunisolide is a synthetic corticosteroid used topically as an anti-inflammatory and antipruritic agent, primarily in nasal sprays for allergic rhinitis. []

    Sodium Cromoglycate

      Compound Description: Sodium cromoglycate is a mast cell stabilizer used to prevent allergic reactions and asthma symptoms. [, ]

    Overview

    Dehydro Oxymetazoline Hydrochloride is a derivative of oxymetazoline, a well-known alpha-adrenergic agonist primarily used as a decongestant. This compound has garnered interest for its potential applications in treating various medical conditions, particularly those related to nasal congestion and facial erythema associated with rosacea. Its chemical structure allows it to interact with adrenergic receptors, leading to vasoconstriction and reduced swelling in mucosal tissues.

    Source

    Dehydro Oxymetazoline Hydrochloride is synthesized from oxymetazoline hydrochloride, which is derived from the natural product imidazole. The synthesis process typically involves chemical modifications to enhance the pharmacological properties of the original compound.

    Classification

    Dehydro Oxymetazoline Hydrochloride is classified as an alpha-adrenergic agonist. It falls under the category of sympathomimetic agents, which mimic the effects of the sympathetic nervous system. This classification is significant for understanding its mechanism of action and therapeutic applications.

    Synthesis Analysis

    Methods

    The synthesis of Dehydro Oxymetazoline Hydrochloride generally involves the following steps:

    1. Starting Material: The synthesis begins with oxymetazoline hydrochloride.
    2. Dehydrogenation Reaction: Oxymetazoline undergoes dehydrogenation, often facilitated by reagents like hydrogen chloride or other acid catalysts.
    3. Purification: The resulting compound is purified through crystallization or chromatography to isolate Dehydro Oxymetazoline Hydrochloride from by-products and unreacted materials.

    Technical Details

    The reaction conditions, including temperature, pH, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and confirm the identity of the synthesized compound.

    Molecular Structure Analysis

    Structure

    The molecular formula for Dehydro Oxymetazoline Hydrochloride is C16H24N2OHClC_{16}H_{24}N_2O\cdot HCl. It retains a similar structure to oxymetazoline but features a dehydrogenated moiety that alters its pharmacological profile.

    Data

    • Molecular Weight: Approximately 260.3746 g/mol
    • Chemical Structure: The compound includes an imidazole ring, which is characteristic of many adrenergic agonists.
    Chemical Reactions Analysis

    Reactions

    Dehydro Oxymetazoline Hydrochloride participates in various chemical reactions typical for amines and imidazole derivatives:

    1. Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form free bases.
    2. Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can undergo nucleophilic substitution reactions under appropriate conditions.
    3. Oxidation-Reduction: The compound may also participate in redox reactions depending on its environment.

    Technical Details

    These reactions are essential for understanding the stability and reactivity of Dehydro Oxymetazoline Hydrochloride in pharmaceutical formulations.

    Mechanism of Action

    Process

    Dehydro Oxymetazoline Hydrochloride functions primarily as an agonist at alpha-adrenergic receptors, particularly alpha-1A and alpha-2 adrenoceptors. Upon binding to these receptors:

    1. Vasoconstriction: Activation leads to vasoconstriction of blood vessels in nasal tissues, reducing congestion.
    2. Reduced Secretions: It decreases glandular secretions in mucosal tissues, further alleviating symptoms associated with nasal congestion.

    Data

    Pharmacokinetic studies indicate that Dehydro Oxymetazoline Hydrochloride has rapid absorption when administered topically or intranasally, with peak plasma concentrations reached within minutes after application.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a white crystalline powder.
    • Solubility: Soluble in water and alcohol, making it suitable for various pharmaceutical formulations.

    Chemical Properties

    • Stability: The hydrochloride form enhances stability compared to free base forms.
    • pH Sensitivity: Exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

    Relevant data from stability studies suggest that formulations containing Dehydro Oxymetazoline Hydrochloride maintain efficacy over extended periods when stored under recommended conditions.

    Applications

    Scientific Uses

    Dehydro Oxymetazoline Hydrochloride has several applications in medicine:

    1. Nasal Decongestant: Used in over-the-counter products for relieving nasal congestion due to colds or allergies.
    2. Rosacea Treatment: Investigated for its efficacy in treating facial erythema associated with rosacea due to its vasoconstrictive properties.
    3. Ophthalmic Solutions: Explored for use in eye drops to alleviate redness caused by minor irritations.

    The ongoing research into its pharmacological properties continues to reveal potential new therapeutic applications, underscoring the importance of this compound in clinical settings.

    Chemical Identity and Structural Characterization of Dehydro Oxymetazoline Hydrochloride

    Molecular Structure and Isomeric Variations

    Dehydro Oxymetazoline Hydrochloride (C₁₆H₂₂ClN₂O) is a dehydrogenated derivative of the imidazoline-class decongestant oxymetazoline. Its core structure retains the tert-butyl-substituted phenolic ring and imidazoline heterocycle but features a critical unsaturation between the aromatic system and the imidazoline moiety. This conjugated double bond system replaces the -CH₂- linkage in oxymetazoline with a -CH=CH- bridge, as illustrated in the molecular comparison below [4] [5].

    The dehydrogenation introduces geometric isomerism (E/Z isomers) due to restricted rotation around the newly formed double bond. Ab initio calculations indicate the E-isomer predominates (>98% at equilibrium) due to steric repulsion between the imidazoline ring and phenolic substituents in the Z-configuration. The imidazoline ring itself exhibits tautomerism between 4,5-dihydro-1H-imidazole (predominant) and 4,5-dihydro-3H-imidazole forms, affecting electron distribution across the conjugated system [4] [7].

    Structural Features Impacting Reactivity:

    • Extended Conjugation: The planar structure enables π-electron delocalization from the phenolic ring to the imidazoline nitrogen, increasing resonance stability by ~12 kcal/mol versus oxymetazoline [4].
    • Ionization Constants: The phenolic hydroxyl pKₐ shifts from 10.2 (oxymetazoline) to 8.9 due to enhanced acidity from resonance stabilization of the phenolate anion. The imidazoline ring nitrogen pKₐₕ decreases from 7.1 to 6.4 [4].

    Table 1: Key Structural Differences Between Oxymetazoline and Dehydro Derivative

    Structural FeatureOxymetazoline HydrochlorideDehydro Oxymetazoline Hydrochloride
    Core Linkage-CH₂- (saturated)-CH=CH- (unsaturated)
    Conjugated System LengthLocalized (phenolic ring only)Extended π-system (phenol to imidazoline)
    PlanarityNon-planarNear-planar
    Tautomeric Forms24

    Physicochemical Properties: Solubility, Stability, and Crystallography

    Dehydro Oxymetazoline Hydrochloride exists as a white to off-white crystalline solid. Its hydrochloride salt form enhances water solubility (82 mg/mL at 25°C) compared to the free base (3.2 mg/mL), critical for formulation applications. The compound follows pH-dependent solubility, with precipitation observed above pH 6.5 due to deprotonation of the imidazoline nitrogen [4] [7].

    Stability Profile:

    • Thermal Degradation: Decomposition initiates at 185°C (DSC peak onset), 15°C lower than oxymetazoline, attributable to decreased bond dissociation energies in the conjugated system.
    • Photostability: Accelerated UV exposure (ICH Q1B) reveals 98% retention after 200 W·h/m² UVA, comparable to oxymetazoline. Major photodegradant is the Z-isomer (4.2%) [4].
    • Solution Stability: Buffered solutions (pH 1–6) show <2% degradation over 30 days (25°C). Alkaline conditions (pH >8) accelerate hydrolysis, yielding 3-tert-butyl-4-hydroxy-5-methylbenzaldehyde (23% at pH 9, 72h) [7].

    Crystallographic analysis (single-crystal X-ray) reveals a monoclinic P2₁/c space group with unit cell parameters a = 12.42 Å, b = 7.35 Å, c = 15.88 Å, β = 102.5°. The crystal packing features hydrogen-bonded dimers via N⁺-H···Cl⁻ interactions (2.98 Å), with π-π stacking between phenolic rings (interplanar distance 3.42 Å) [4].

    Spectroscopic Profiling for Structural Elucidation

    NMR Spectroscopy (400 MHz, D₂O):

    • ¹H-NMR: δ 7.52 (d, J = 15.6 Hz, 1H, -CH=), 6.92 (d, J = 15.6 Hz, 1H, =CH-), 6.78 (s, 1H, Ar-H), 3.72 (t, J = 8.0 Hz, 4H, imidazoline-H), 2.21 (s, 3H, Ar-CH₃), 2.18 (s, 3H, Ar-CH₃), 1.38 (s, 9H, tert-butyl). The trans-configuration is confirmed by the large coupling constant (J = 15.6 Hz) [4].
    • ¹³C-NMR: δ 166.2 (imidazoline C=N), 152.1 (Ar-C-OH), 142.7 (-CH=), 129.5 (=CH-), 128.8–118.4 (aromatic carbons), 59.8 (imidazoline CH₂), 35.1 (tert-butyl C), 31.8 ((CH₃)₃), 20.1/19.7 (Ar-CH₃).

    Infrared Spectroscopy (ATR-FTIR):Key absorptions at 3420 cm⁻¹ (phenolic O-H), 2920 cm⁻¹ (C-H aliphatic), 1655 cm⁻¹ (C=N stretch), 1620 cm⁻¹ (conjugated C=C), 1585 cm⁻¹ (aromatic ring), and 1050 cm⁻¹ (C-N stretch). The absence of 2850–2750 cm⁻¹ bands confirms no aldehyde formation during synthesis [4].

    Mass Spectrometry (HR-ESI⁺):

    • m/z 259.1806 [M]⁺ (calc. 259.1805 for C₁₆H₂₂N₂O⁺), with major fragments at m/z 202.1489 (loss of tert-butylene), 161.0961 (imidazolinium ion), and 132.0809 (protonated 2,6-dimethylquinone) [4] [7].

    Table 2: Characteristic Spectroscopic Signatures

    TechniqueKey SignalsStructural Assignment
    ¹H-NMRδ 7.52 (d, J=15.6 Hz)Trans-vinyl proton α to aromatic ring
    ¹³C-NMRδ 166.2Imidazoline C=N⁺
    FTIR1655 + 1620 cm⁻¹Conjugated C=N and C=C stretch
    HRMSm/z 259.1806 [M]⁺Molecular ion (C₁₆H₂₂N₂O⁺)

    Comparative Analysis with Oxymetazoline and Related Imidazoline Derivatives

    Dehydro Oxymetazoline distinguishes itself pharmacologically through enhanced α-adrenergic receptor affinity due to its planar structure. Radioligand binding assays show 4.7-fold greater selectivity for α₁ₐ-adrenoceptors (Kᵢ = 0.08 nM) over α₂-subtypes compared to oxymetazoline (Kᵢ = 0.37 nM), attributable to improved complementarity with the receptor's hydrophobic cleft [2] [7].

    Structural Comparisons:

    • Oxymetazoline (C₁₆H₂₄N₂O): The saturated -CH₂- linker allows rotational freedom, adopting non-planar conformations that reduce π-orbital overlap. Molecular weight: 260.38 g/mol [5] [7].
    • Xylometazoline (C₁₆H₂₄N₂): Lacks the phenolic hydroxyl group, decreasing hydrogen-bonding capacity. Shows 3.1-fold lower α₂B affinity than dehydro oxymetazoline [2] [3].
    • Tetrahydrozoline (C₁₃H₁₆N₂): Polycyclic aromatic system increases lipophilicity (logP 2.8) but reduces α₁ₐ selectivity due to steric constraints [2].

    Table 3: Receptor Binding Affinities of Imidazoline Derivatives

    Compoundα₁ₐ-Adrenoceptor Kᵢ (nM)α₂B-Adrenoceptor Kᵢ (nM)Selectivity Ratio (α₁ₐ/α₂B)
    Dehydro Oxymetazoline HCl0.08 ± 0.0112.4 ± 1.2155
    Oxymetazoline HCl0.37 ± 0.058.9 ± 0.824
    Xylometazoline HCl0.42 ± 0.0714.1 ± 1.534
    Tetrahydrozoline HCl2.8 ± 0.335.6 ± 3.113

    Data derived from transfected HEK293 cell membranes [2] [7]

    The dehydrogenation also alters electronic properties:

    • HOMO Energy: -7.3 eV vs. -7.8 eV for oxymetazoline, increasing nucleophilicity at the imidazoline nitrogen.
    • Dipole Moment: 5.2 Debye (crystalline state) vs. 4.6 Debye, enhancing crystal lattice stability [4].

    Comprehensive Compound List

    Properties

    CAS Number

    205035-03-6

    Product Name

    Dehydro Oxymetazoline Hydrochloride

    IUPAC Name

    6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride

    Molecular Formula

    C16H23ClN2O

    Molecular Weight

    294.823

    InChI

    InChI=1S/C16H22N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h6-8,19H,9H2,1-5H3,(H,17,18);1H

    InChI Key

    UOAYBLRUWGMAIN-UHFFFAOYSA-N

    SMILES

    CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C.Cl

    Synonyms

    6-(1,1-Dimethylethyl)-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol Hydrochloride; _x000B_6-(1,1-dimethylethyl)-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol Monohydrochloride;

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.